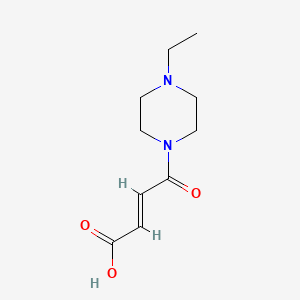

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWNXLICCRVKFW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Formation of the Oxobutenoic Acid Moiety: The oxobutenoic acid moiety can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives.

Industrial Production Methods

Industrial production methods for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxobutenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic or Heterocyclic Moiety

Compound 1 : (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid

- Substituent: 4-Acetylamino phenyl group.

- Key Differences: The acetylamino group introduces strong electron-withdrawing effects, altering reduction potentials and reactivity. Hammett sigma values correlate with substituent electronic properties, impacting activation energy for reactions . Demonstrated utility in synthesizing pyridazinones and thiazoles with antimicrobial activity, unlike the ethylpiperazinyl analog, which may prioritize enzyme inhibition .

Compound 2 : (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid

- Substituent : 4-(tert-Butyl)phenyl group.

- Key Differences :

Compound 3 : 4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid

- Substituent : Phenylpiperazinyl group.

- Molecular Formula : C₁₄H₁₆N₂O₃; Molar Mass : 260.29 g/mol.

- Compared to the ethyl-substituted analog, this compound may exhibit higher lipophilicity and altered binding affinities .

Fluorinated Analogs

Compound 4 : (E)-4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

- Substituent : 2-Fluoroethyl-piperazine.

- Molecular Formula : C₁₀H₁₅FN₂O₃; Molar Mass : 230.24 g/mol.

- Key Differences :

Compound 5 : (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

- Substituent : 1,1-Difluoroethyl-piperidine.

- Molecular Formula: C₁₁H₁₅F₂NO₃; Molar Mass: 247.24 g/mol.

- Key Differences :

Stereoisomeric Comparisons

Compound 6 : (Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

- Configuration : Z-isomer (CAS 1164488-89-4).

- Molecular Attributes: Molecular Weight: 212.25 g/mol; Topological Polar Surface Area: 60.8 Ų. Hydrogen Bond Donor/Acceptor: 1/4; Rotatable Bonds: 3 .

- Key Differences: The Z-configuration may result in poorer solubility (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is water-insoluble ). Stereochemistry impacts biological target recognition; E-isomers often exhibit higher activity in enzyme inhibition .

Piperazine Ring Modifications

Compound 7 : (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

- Substituent : Methylpiperazinyl group.

- Molecular Formula : C₉H₁₆N₂O₂; Molar Mass : 184.24 g/mol.

- Lower molecular weight may enhance diffusion rates in biological systems .

Biologische Aktivität

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 347363-92-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 212.25 g/mol

- Structure : The compound features a piperazine ring which is known for its diverse pharmacological activities.

The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The piperazine moiety is often associated with modulation of the central nervous system (CNS), making this compound a candidate for further investigation in neuropharmacology.

Biological Activity

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : Research indicates that derivatives of oxobutenoic acids can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases.

- Antitumor Activity : Some studies have indicated that compounds containing the oxobutenoic acid structure may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.

Study 1: Antidepressant Activity

A study investigated the effects of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid on depression-like behavior in rodents. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 180 | 90 |

| Locomotor Activity (counts) | 200 | 250 |

Study 2: Anti-inflammatory Effects

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. The results showed a dose-dependent decrease in TNF-alpha production in macrophages.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| 0 | 500 |

| 10 | 350 |

| 50 | 200 |

Summary of Findings

The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid indicates potential applications in treating depression and inflammatory conditions. Its structural characteristics allow it to interact with various biological targets, which warrants further investigation into its pharmacological profile.

Q & A

Q. What are the established synthetic routes for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid?

The compound is synthesized via condensation of 4-ethylpiperazine with maleic anhydride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios (1:1.2, amine:anhydride) to maximize yield. Post-synthesis purification employs recrystallization from ethanol/water mixtures, with purity confirmed via HPLC (>95%) .

Q. How should researchers handle and store this compound safely?

Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 4°C. The compound may exhibit irritant properties due to the ethylpiperazine moiety. Ventilation and spill containment protocols are critical .

Q. What spectroscopic methods validate its structural integrity?

Confirm the (E)-stereochemistry via H NMR (coupling constant for α,β-unsaturated carbonyl). IR spectroscopy identifies key functional groups: C=O (1720–1680 cm), COOH (2500–3300 cm), and piperazine N-H (3300–3500 cm). Mass spectrometry (HRMS) verifies molecular weight (CHNO, expected m/z 227.1032) .

Q. What solvents are optimal for solubility and formulation?

The compound is soluble in polar solvents (DMSO, methanol) but poorly in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments during synthesis?

Use non-aqueous potentiometric titration with a 4:3 isopropyl alcohol/acetone solvent system to improve accuracy (confidence interval ±0.69%). Compare with HPLC-UV (λ = 254 nm) and adjust reaction time or stoichiometry if impurities (e.g., unreacted maleic anhydride) persist .

Q. What strategies identify molecular targets for this compound in enzymatic studies?

Employ molecular docking (AutoDock Vina) to screen against enzymes with α,β-unsaturated carbonyl-binding sites (e.g., dehydrogenases, kinases). Validate via enzyme inhibition assays (IC determination) and isothermal titration calorimetry (ITC) for binding affinity .

Q. How does the ethylpiperazine substituent influence structure-activity relationships (SAR)?

Comparative studies with methylpiperazine analogs show enhanced solubility and receptor affinity due to the ethyl group’s lipophilicity. Use QSAR modeling to predict bioactivity and guide derivatization (e.g., acylations at the piperazine nitrogen) .

Q. What reaction conditions optimize derivatization (e.g., esterification, amidation)?

For esterification, react with alcohols (R-OH) using DCC/DMAP catalysis in dry THF. Monitor via TLC (hexane:ethyl acetate, 3:1). For amidation, activate the carboxyl group with EDC/HOBt and couple with amines (1.5 eq.) at 0°C to room temperature .

Q. How can researchers design assays to evaluate antimicrobial activity?

Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations (1–256 µg/mL) in Mueller-Hinton broth, with MIC determined after 18–24 hrs. Include cytotoxicity controls (HEK293 cells) .

Q. What advanced techniques characterize its reactivity under physiological conditions?

Use LC-MS/MS to track stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to esterases or acidic environments. Pair with molecular dynamics simulations to predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.